molecular formula C10H13ClO B11958104 1-Chloro-3-(P-tolyl)-2-propanol CAS No. 29270-66-4

1-Chloro-3-(P-tolyl)-2-propanol

Cat. No.: B11958104
CAS No.: 29270-66-4
M. Wt: 184.66 g/mol
InChI Key: BGUXQHQYTCAHPJ-UHFFFAOYSA-N
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Description

1-Chloro-3-(P-tolyl)-2-propanol is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom, a tolyl group (a benzene ring with a methyl group), and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(P-tolyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with epichlorohydrin, followed by hydrolysis. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and the use of solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the chlorination of 3-(P-tolyl)-2-propanol using chlorine gas or other chlorinating agents. The process is usually carried out in a controlled environment to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(P-tolyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium azide (NaN3).

Major Products:

    Oxidation: Formation of 1-chloro-3-(P-tolyl)-2-propanone.

    Reduction: Formation of 3-(P-tolyl)-2-propanol.

    Substitution: Formation of 1-amino-3-(P-tolyl)-2-propanol or 1-thio-3-(P-tolyl)-2-propanol.

Scientific Research Applications

1-Chloro-3-(P-tolyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(P-tolyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, which can undergo nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1-Chloro-3-(P-tolyl)-2-propanol can be compared with other similar compounds, such as:

    1-Chloro-2-propanol: Lacks the tolyl group, resulting in different chemical properties and reactivity.

    3-(P-tolyl)-2-propanol:

    1-Bromo-3-(P-tolyl)-2-propanol: Similar structure but with a bromine atom instead of chlorine, leading to differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

29270-66-4

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-chloro-3-(4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H13ClO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10,12H,6-7H2,1H3

InChI Key

BGUXQHQYTCAHPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CCl)O

Origin of Product

United States

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